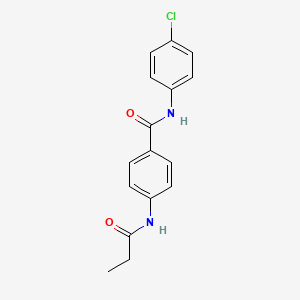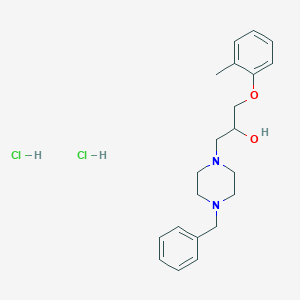
N~1~-(4-chloro-2-methylphenyl)-N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamide
Vue d'ensemble
Description
N~1~-(4-chloro-2-methylphenyl)-N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamide, also known as CGP 49823, is a potent and selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). This compound has gained significant attention in the scientific community due to its potential use in the treatment of various neurological and psychiatric disorders, including Parkinson's disease, anxiety, depression, and addiction.
Mécanisme D'action
MGluR5 is a G protein-coupled receptor that is widely distributed in the central nervous system. It is involved in various physiological processes, including synaptic plasticity, learning, and memory. N~1~-(4-chloro-2-methylphenyl)-N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamide 49823 acts as a competitive antagonist of mGluR5, meaning it binds to the receptor and prevents the activation of downstream signaling pathways. This leads to a decrease in glutamate release and subsequent modulation of dopamine release, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
This compound 49823 has been shown to modulate several biochemical and physiological processes in the brain. Studies have demonstrated that mGluR5 antagonists can reduce the expression of pro-inflammatory cytokines and promote the release of neurotrophic factors, which may contribute to their neuroprotective effects. This compound 49823 has also been shown to reduce the hyperexcitability of neurons in the striatum, which may be beneficial in the treatment of Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N~1~-(4-chloro-2-methylphenyl)-N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamide 49823 is its selectivity for mGluR5, which allows for more specific targeting of this receptor subtype. However, one limitation of this compound is its relatively low potency compared to other mGluR5 antagonists, which may limit its usefulness in certain applications.
Orientations Futures
There are several potential future directions for the research and development of N~1~-(4-chloro-2-methylphenyl)-N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamide 49823. One area of interest is its potential use in the treatment of addiction, as studies have shown that mGluR5 antagonists can modulate dopamine release in the brain. Another potential application is in the treatment of Parkinson's disease, as this compound 49823 has been shown to reduce the hyperexcitability of neurons in the striatum. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound 49823 and its potential therapeutic uses.
Applications De Recherche Scientifique
N~1~-(4-chloro-2-methylphenyl)-N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamide 49823 has been extensively studied in various in vitro and in vivo models to investigate its potential therapeutic uses. Studies have shown that mGluR5 antagonists can modulate dopamine release in the brain, making them potential targets for the treatment of addiction and Parkinson's disease. This compound 49823 has also been shown to have anxiolytic and antidepressant effects in animal models.
Propriétés
IUPAC Name |
2-[benzenesulfonyl(ethyl)amino]-N-(4-chloro-2-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O3S/c1-3-20(24(22,23)15-7-5-4-6-8-15)12-17(21)19-16-10-9-14(18)11-13(16)2/h4-11H,3,12H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTFXBLIAFVUVOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)NC1=C(C=C(C=C1)Cl)C)S(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5,6,8-trimethyl-3-{[2-(4-morpholinyl)ethyl]thio}-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B4397615.png)
![N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]-N-isobutylmethanesulfonamide](/img/structure/B4397620.png)
![N-[2-(aminocarbonyl)phenyl]-1-cyclohexyl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4397623.png)
![N-[4-(allyloxy)phenyl]-2-phenylacetamide](/img/structure/B4397631.png)
![2-[2-({[1-(hydroxymethyl)propyl]amino}methyl)phenoxy]-N-(4-methylphenyl)acetamide hydrochloride](/img/structure/B4397639.png)
![({1-[2-(4-allyl-2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}methyl)formamide](/img/structure/B4397646.png)


![1-(2-methoxyphenyl)-4-[(phenylsulfonyl)acetyl]piperazine](/img/structure/B4397662.png)
![{2-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]ethyl}formamide](/img/structure/B4397676.png)

![4-({1-[(4-ethoxyphenyl)sulfonyl]-3-piperidinyl}carbonyl)morpholine](/img/structure/B4397683.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-fluoro-N-isopropylbenzamide](/img/structure/B4397690.png)
![1-[2-(2-isopropyl-5-methylphenoxy)ethyl]-1H-imidazole](/img/structure/B4397704.png)